Polar Surface Area (PSA) and LogP Differentiation Versus 5-Amino-7-azaindole: Impact on Downstream Compound Permeability
The target compound exhibits a calculated topological polar surface area (PSA) of 74.93 Ų and a LogP of 1.22, compared to 5-amino-7-azaindole (CAS 100960-07-4), which has a PSA of 54.70 Ų and LogP of 1.73 [1]. The 37% increase in PSA reflects the additional hydroxymethyl oxygen contributing to hydrogen-bonding capacity, while the lower LogP (Δ = −0.51) indicates reduced lipophilicity. These differences are relevant for medicinal chemistry campaigns where the 2-hydroxymethyl precursor directly transfers its physicochemical signature into final compounds, influencing predicted oral bioavailability and CNS penetration profiles according to standard drug-likeness filters (e.g., Veber rules).
| Evidence Dimension | Topological Polar Surface Area (PSA) and LogP |
|---|---|
| Target Compound Data | PSA = 74.93 Ų; LogP = 1.22 |
| Comparator Or Baseline | 5-Amino-7-azaindole (CAS 100960-07-4): PSA = 54.70 Ų; LogP = 1.73 |
| Quantified Difference | ΔPSA = +20.23 Ų (+37.0%); ΔLogP = −0.51 |
| Conditions | Calculated values from ChemSrc and Molbase databases; standard computational prediction methods |
Why This Matters
A 37% higher PSA and lower LogP in the building block directly translate to altered permeability and solubility profiles of derived kinase inhibitors, making this compound the preferred starting material when oral bioavailability or reduced CNS penetration is a design objective.
- [1] Molbase. (n.d.). 5-Amino-7-azaindole (CAS 100960-07-4): PSA 54.70000, LogP 1.72630. Retrieved from https://mip.molbase.cn/baike/135200 View Source
